3-(Fluoromethyl)piperidin-4-ol
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Overview
Description
3-(Fluoromethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a fluoromethyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the piperidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)piperidin-4-ol typically involves the introduction of the fluoromethyl group and the hydroxyl group onto the piperidine ring. One common method involves the fluorination of a suitable precursor, such as 3-methylpiperidin-4-ol, using a fluorinating agent like Selectfluor®. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(Fluoromethyl)piperidin-4-one.
Reduction: Formation of 3-(Fluoromethyl)piperidine.
Substitution: Formation of 3-(Azidomethyl)piperidin-4-ol or 3-(Thiophenylmethyl)piperidin-4-ol.
Scientific Research Applications
3-(Fluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-4-ol: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
4-Hydroxypiperidine: Lacks the fluoromethyl group and has different reactivity.
3-(Chloromethyl)piperidin-4-ol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)piperidin-4-ol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H12FNO |
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Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c7-3-5-4-8-2-1-6(5)9/h5-6,8-9H,1-4H2 |
InChI Key |
IRSXODRVGQVNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1O)CF |
Origin of Product |
United States |
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